

Biocompatibility of Sybraloy Amalgam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sybraloy	
Cat. No.:	B1239572	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biocompatibility of **Sybraloy**, a high-copper dental amalgam. The information presented is curated from a range of scientific studies to support research and development in the field of dental materials. This document summarizes key findings on the cytotoxicity and genotoxicity of **Sybraloy** and outlines the experimental methodologies used in these assessments.

Composition of Sybraloy Amalgam

Sybraloy is classified as a high-copper dental amalgam. While the exact proprietary composition may vary, high-copper amalgams typically consist of a silver-tin alloy powder mixed with liquid mercury. The alloy powder in high-copper amalgams generally contains a higher percentage of copper, which influences the material's mechanical properties and corrosion resistance. The composition of high-copper amalgams typically falls within the following ranges: Silver (40–70%), Tin (12–30%), and Copper (12–24%). Some formulations may also contain smaller amounts of indium, palladium, and zinc.[1][2]

Cytotoxicity Assessment

In vitro studies have consistently demonstrated that **Sybraloy** exhibits a lower level of cytotoxicity compared to zinc-containing dental amalgams.[3] The primary method for assessing the cytotoxicity of dental materials involves exposing cultured cells to extracts from the material and measuring the subsequent effects on cell viability and function.

Ouantitative Data on Cytotoxicity

Study Aspect	Finding	Reference
Comparative Cytotoxicity	Sybraloy, a zinc-free amalgam, was found to be less cytotoxic in vitro compared to zinc-containing amalgams like Velvalloy and Dispersalloy.	[3]
Irritant Potential	The high-copper amalgam, Sybraloy, was described as only slightly irritant in in vitro tests.	[3]
Component Toxicity	Studies on amalgam components have shown that copper and zinc exhibit intensive cytotoxicity, greater than that of silver and mercury. Tin was found to be noncytotoxic.	
Leaching	TCLP analysis of triturated Sybraloy capsules showed mercury leaching at levels greater than the 0.2 mg/l Resource Conservation and Recovery Act (RCRA) limit.[4] Copper is a dominantly released element from high- copper amalgams into cell culture medium.[5]	

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- Sybraloy amalgam specimens
- Cell culture medium (e.g., DMEM)
- Mammalian fibroblast cell line (e.g., L929)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well culture plates
- Incubator (37°C, 5% CO2)
- Microplate reader

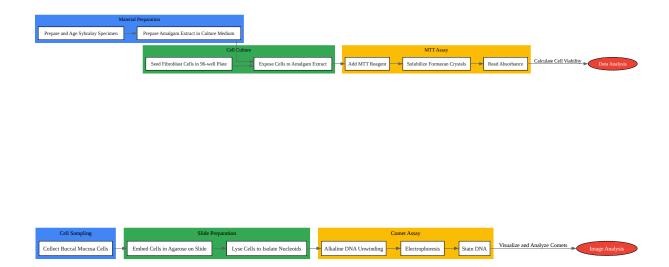
Procedure:

- Preparation of Amalgam Extracts:
 - Prepare Sybraloy amalgam specimens according to the manufacturer's instructions.
 - Age the specimens for a specified period (e.g., 24 hours) in a humidified incubator.
 - Immerse the aged specimens in cell culture medium at a specific surface area to volume ratio (e.g., 1.25 cm²/mL) for a defined extraction period (e.g., 24 hours) at 37°C.
 - Collect the extract and filter-sterilize it.
- Cell Seeding:
 - Seed fibroblast cells into 96-well plates at a density of 1 x 10⁴ cells/well.
 - Incubate for 24 hours to allow for cell attachment.

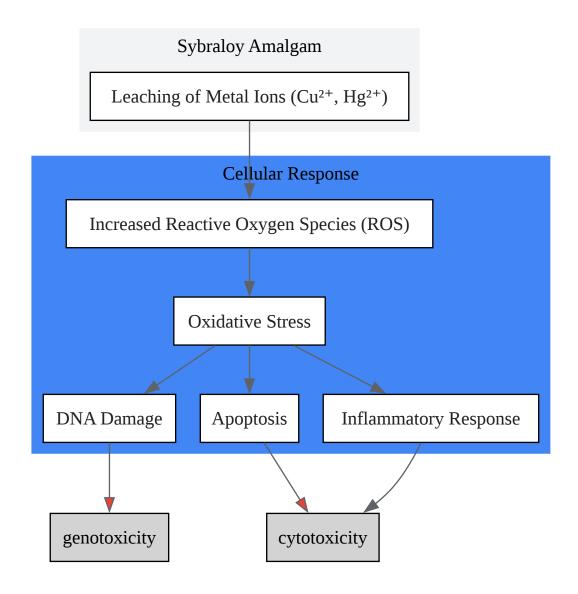
• Exposure to Extracts:

- Remove the culture medium and replace it with the prepared Sybraloy amalgam extracts (or serial dilutions thereof).
- Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
- Incubate the cells with the extracts for 24, 48, or 72 hours.

• MTT Assay:


- \circ After the exposure period, remove the extracts and add 100 μL of fresh medium and 10 μL of MTT solution to each well.
- Incubate for 4 hours at 37°C.
- $\circ\,$ Remove the MTT solution and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

• Data Analysis:


Calculate cell viability as a percentage of the negative control.

Experimental Workflow: Cytotoxicity Testing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. azom.com [azom.com]

- 3. The effect of zinc on the biocompatibility of dental amalgams in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Residual mercury content and leaching of mercury and silver from used amalgam capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of amalgams made with binary Hg-In liquid alloys PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biocompatibility of Sybraloy Amalgam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239572#biocompatibility-studies-of-sybraloy-amalgam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com